6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one
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Overview
Description
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzylamine, methylamine, and a suitable purine precursor.
Reaction Steps:
Reaction Conditions: These reactions often require catalysts, specific solvents, and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products depend on the type of reaction. For example, oxidation might yield oxo derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is a methylxanthine derivative of purine.
Theobromine: A bitter alkaloid of the cacao plant, similar in structure to caffeine.
Uniqueness
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines. These unique features could make it valuable for specific applications in research and industry.
Biological Activity
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one is a purine derivative that has garnered attention in medicinal chemistry due to its structural similarities to nucleobases and potential biological activities. Characterized by an amino group at the 6-position and a benzyl group at the 9-position, this compound exhibits properties that may influence various biological processes, including enzyme inhibition and receptor interaction.
- Molecular Formula : C15H17N5O
- Molecular Weight : Approximately 315.33 g/mol
- Structural Features : The purine scaffold allows for diverse modifications, enhancing its pharmacological potential.
Enzyme Inhibition
This compound has shown significant activity as an inhibitor of phosphodiesterases (PDEs), particularly phosphodiesterase type 2 (PDE2). This enzyme plays a crucial role in cellular signaling pathways, and its inhibition is relevant for treating cognitive disorders such as Alzheimer's disease. Studies have indicated that compounds within this class can effectively modulate cellular signaling by increasing cyclic nucleotide levels, thus influencing pathways involved in memory and learning processes.
Antitumor Activity
Research has demonstrated that purine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, initial screening revealed that certain derivatives can inhibit the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC50 values ranging from 2.43 to 14.65 μM. These findings suggest the potential of this compound as a lead compound for anticancer drug development .
The compound's mechanism involves interaction with specific biological receptors and enzymes. Molecular docking studies have predicted its binding affinity to PDE2, elucidating how structural features contribute to its inhibitory action. The amino group facilitates nucleophilic interactions, while the carbonyl functionalities may engage in condensation reactions, enhancing its reactivity and biological efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes related compounds with similar structures and their biological activities:
Compound Name | CAS Number | Similarity Index | Notable Activity |
---|---|---|---|
2-Amino-7-methyl-1H-purin-6(7H)-one | 578-76-7 | 0.99 | PDE inhibitor |
2-Amino-1H-purin-6(7H)-one hydrochloride | 635-39-2 | 0.94 | Cytotoxic activity against cancer cell lines |
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide | 21047-89-2 | 0.82 | Antitumor effects |
1-Methyl-1H-purine-2,6(3H,7H)-dione | 6136-37-4 | 0.74 | Potential anti-inflammatory properties |
Case Studies
Several case studies have highlighted the therapeutic potential of purine derivatives:
- Cognitive Enhancement : A study involving PDE inhibitors demonstrated improved cognitive function in animal models of Alzheimer's disease when treated with compounds similar to this compound .
- Anticancer Research : In vitro studies on MDA-MB-231 cells showed that treatment with this compound led to increased apoptosis and cell cycle arrest in the G2/M phase, indicating its potential as an anticancer agent .
Properties
CAS No. |
88420-69-3 |
---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
6-amino-9-benzyl-7-methylpurin-8-one |
InChI |
InChI=1S/C13H13N5O/c1-17-10-11(14)15-8-16-12(10)18(13(17)19)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,15,16) |
InChI Key |
SXUSWHUMNDGSIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CN=C2N(C1=O)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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